molecular formula C11H9FN2O B11897457 (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-98-3

(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B11897457
CAS No.: 1346686-98-3
M. Wt: 204.20 g/mol
InChI Key: CLGUHKPNXWABIH-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Contemporary Chemical Research

The bipyridine scaffold, a heterocyclic aromatic compound consisting of two interconnected pyridine (B92270) rings, is a subject of intense scientific interest. researchgate.netnih.gov These structures are prized for their ability to act as bidentate chelating ligands, forming stable complexes with a wide range of metal ions. researchgate.net This property has been fundamental to the development of coordination chemistry, influencing our understanding of the bonding, electrochemistry, and photophysics of metal complexes. mdpi.com

The applications of bipyridine-based molecules are diverse, spanning several key areas of research:

Catalysis: Bipyridine ligands are integral components of many homogeneous catalysts, facilitating a variety of organic transformations. Their ability to stabilize metal centers and influence their reactivity is crucial for developing efficient and selective catalytic systems. researchgate.netnih.gov

Materials Science: As versatile linkers, bipyridines are employed in the construction of three-dimensional self-assembled structures like metal-organic frameworks (MOFs) and two-dimensional networks on surfaces. acs.org They are also used in the development of photosensitizers and viologens. researchgate.netnih.gov

Supramolecular Chemistry: The bipyridine unit serves as a fundamental building block for creating complex supramolecular architectures through non-covalent interactions. mdpi.com

Medicinal Chemistry: The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. researchgate.netnih.gov Bipyridine derivatives have shown potential as antimicrobial, antitumor, and immunomodulatory agents. nih.gov

The ease of functionalization of the bipyridine rings allows chemists to systematically alter their steric and electronic properties, making them highly tunable for specific applications. researchgate.net

Strategic Incorporation of Fluorine in Heteroaromatic Systems

The introduction of fluorine atoms into heteroaromatic systems is a widely used strategy in medicinal chemistry and materials science. nih.govnih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are not achievable with other halogens.

Key impacts of fluorine incorporation include:

Metabolic Stability: A primary reason for adding fluorine to aromatic and heteroaromatic rings is to block sites susceptible to metabolic oxidation by enzymes like cytochrome P450. nih.gov This can enhance the in vivo lifetime of a drug molecule.

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate biological membranes like the blood-brain barrier. nih.gov

Electronic Effects: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups and alter the electron density of the aromatic ring system. mdpi.com This can affect how the molecule interacts with biological targets or participates in chemical reactions. nih.gov For instance, the presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of certain compounds. nih.gov

Conformational Control: The size of the fluorine atom can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a protein or receptor.

The strategic placement of fluorine can therefore be a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

Conceptual Framework for Investigating (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol

The compound this compound, with its CAS Number 1346686-98-3, combines the key features of a bipyridine scaffold, a fluorine substituent, and a methanol (B129727) group. bldpharm.com A conceptual framework for its investigation would logically focus on its synthesis, characterization, and exploration of its potential applications based on its structural components.

Synthesis and Characterization: The primary investigation would involve developing an efficient synthesis route. This could potentially be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, which are common methods for creating bipyridine linkages. nih.gov The starting materials would likely be a functionalized fluoropyridine and a pyridine derivative bearing the methanol or a precursor group. Subsequent characterization would involve standard analytical techniques like NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Exploration of Properties and Applications: Based on its structure, several research avenues can be conceptualized:

Coordination Chemistry: The bipyridine core suggests its utility as a ligand. Research could explore its coordination behavior with various transition metals. The electronic and steric effects of the fluorine and methanol substituents would be of particular interest in determining the properties of the resulting metal complexes.

Medicinal Chemistry: Given that both pyridine scaffolds and fluorine substitution are important in drug design, this compound could be investigated as a fragment or lead compound in drug discovery programs. researchgate.netnih.gov The methanol group provides a handle for further derivatization to explore structure-activity relationships.

Materials Science: The fluorinated bipyridine structure could be explored as a building block for functional materials, such as polymers or components in electronic devices, where the electronic properties conferred by the fluorine atom could be advantageous. nih.gov

The table below outlines a conceptual research plan for this compound.

Research AreaFocus of Investigation
Synthetic Chemistry Development of efficient and scalable synthetic routes (e.g., via cross-coupling reactions). nih.gov
Structural Analysis Full characterization using spectroscopic methods (NMR, MS, IR) and potentially X-ray crystallography to understand its three-dimensional structure.
Coordination Chemistry Study of its complexation with various metal ions to evaluate the stability, electronic, and photophysical properties of the resulting complexes. The influence of the fluoro and methanol groups would be a key aspect. mdpi.com
Medicinal Chemistry Building Block Use as a scaffold for the synthesis of more complex molecules for biological screening. The methanol group offers a point for diversification.
Materials Science Precursor Investigation as a monomer or linker for the creation of new polymers or metal-organic frameworks, exploring the impact of fluorine on the material's properties. acs.org

This structured approach would allow for a thorough scientific evaluation of this compound and its potential contributions to various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-98-3

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

[5-(6-fluoropyridin-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C11H9FN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-6,15H,7H2

InChI Key

CLGUHKPNXWABIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=CC(=C2)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Fluoro 2,3 Bipyridin 5 Yl Methanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol reveals several key disconnections for its construction. The most logical and widely employed disconnection is at the C-C bond between the two pyridine (B92270) rings. This approach simplifies the synthesis into the preparation of two suitably functionalized pyridine precursors, which are then coupled together.

Another critical disconnection involves the C-C bond of the methanol (B129727) group. This suggests that the hydroxymethyl group can be introduced at a later stage of the synthesis, for instance, by reduction of a corresponding aldehyde or carboxylic acid ester. This strategy avoids potential interference of the hydroxyl group with the preceding coupling reactions.

Synthesis of Pyridine and Fluoropyridine Precursors

The successful synthesis of the target molecule hinges on the availability of appropriate pyridine and fluoropyridine building blocks. For the fluorinated pyridine ring, a common precursor is 2-fluoro-5-bromopyridine. The bromine atom serves as a handle for subsequent cross-coupling reactions. For the other pyridine ring, a precursor bearing a functional group that can be converted into the methanol moiety is required. This could be a bromopyridine with a protected aldehyde or a boronic ester at the 5-position.

The synthesis of these precursors often starts from commercially available and simpler pyridine derivatives. For instance, bromopicolines and tributyltin-picolines can be prepared from amino-picoline compounds. cmu.edunih.gov

Carbon-Carbon Bond Forming Reactions for Bipyridine Assembly

The formation of the central C-C bond in bipyridines is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Several methods have proven to be highly efficient for this purpose. mdpi.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including bipyridines. mdpi.commdpi.com This reaction typically involves the coupling of a pyridine-boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For the synthesis of this compound, this could involve the reaction of a 6-fluoropyridine-2-boronic ester with a 5-substituted-3-bromopyridine. The use of supported palladium nanoparticles as catalysts has been explored to facilitate greener and more efficient reactions. mdpi.com Methanol has been identified as an effective solvent for certain Suzuki-Miyaura coupling reactions. researchgate.net

A variation of this approach involves a Pd/Ag-promoted Suzuki-Miyaura coupling, which has been shown to be effective for challenging C-C bond formations. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

CatalystLigandBaseSolventYieldReference
Pd(PPh₃)₄-CsFDioxaneHigh mdpi.com
Pd Nanoparticles---High mdpi.com
Pd(PPh₃)₄-Ag₂OTHF70% researchgate.net

Negishi and Stille Cross-Coupling Approaches

The Negishi and Stille cross-coupling reactions offer valuable alternatives for the synthesis of bipyridines. mdpi.comorgsyn.org The Negishi reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgorgsyn.org This method is known for its high yields, mild reaction conditions, and tolerance of various functional groups. orgsyn.orgorgsyn.org However, fluoro-substituted reagents are often inert in Negishi couplings. orgsyn.orgorgsyn.org A continuous flow method has been developed for the regioselective arylation of fluoropyridines via a Negishi cross-coupling sequence. ljmu.ac.uk

The Stille coupling utilizes an organotin compound and an organic halide, catalyzed by palladium. cmu.edunih.govacs.org It allows for the synthesis of a variety of substituted 2,2'-bipyridines in high yields and on a multigram scale. cmu.edunih.gov Although effective, the toxicity of organotin reagents is a significant drawback of this method. mdpi.com

Table 2: Comparison of Negishi and Stille Coupling for Bipyridine Synthesis

Coupling MethodOrganometallic ReagentCatalystKey AdvantagesKey Disadvantages
NegishiOrganozincPd or NiHigh yield, mild conditions, functional group tolerance orgsyn.orgorgsyn.orgFluoro-reagents can be inert orgsyn.orgorgsyn.org
StilleOrganotinPdHigh yields, scalable cmu.edunih.govToxicity of organotin reagents mdpi.com

Direct Arylation Reactions

Direct arylation reactions represent a more atom-economical approach to biaryl synthesis as they avoid the pre-functionalization of one of the coupling partners. This method involves the direct C-H activation of a pyridine ring and its coupling with a halopyridine. While conceptually attractive, achieving high regioselectivity can be a challenge.

Introduction of the Methanol Functionality

The methanol group can be introduced into the bipyridine scaffold through various synthetic transformations. A common strategy involves the reduction of a corresponding aldehyde or carboxylic acid derivative. For instance, a bipyridine bearing a formyl group can be reduced to the desired alcohol using a suitable reducing agent like sodium borohydride.

Reduction Strategies for Carboxylic Acid or Ester Precursors

The reduction of a carboxylic acid or its corresponding ester is a fundamental approach to accessing the hydroxymethyl functionality of this compound. The primary precursor for this transformation is typically 6-fluoro-[2,3'-bipyridine]-5'-carboxylic acid or its ester derivative.

A variety of reducing agents can be employed for this conversion, each with its own set of advantages and limitations.

Common Reducing Agents and Their Applications:

Reducing AgentTypical Reaction ConditionsKey Considerations
Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to room temperatureHighly reactive, non-selective, requires stringent anhydrous conditions.
Sodium Borohydride (NaBH₄)Protic solvents (e.g., ethanol, methanol), often at room temperatureMilder and more selective than LiAlH₄, generally safe to use.
Borane-Tetrahydrofuran Complex (BH₃·THF)Anhydrous THF, 0 °C to refluxChemoselective for carboxylic acids over many other functional groups.
Sodium Borohydride/Samarium(III) Chloride (NaBH₄/SmCl₃)Mixed solvent systems (e.g., THF/diglyme)Enhanced reactivity and selectivity compared to NaBH₄ alone. nih.gov

Directed Hydroxymethylation Reactions

An alternative to the reduction of pre-functionalized precursors is the direct introduction of a hydroxymethyl group onto the bipyridine scaffold. This can be achieved through directed ortho-metalation followed by reaction with an appropriate electrophile.

This strategy typically involves the following steps:

Directed Metalation: A directing group on the pyridine ring, often a halogen or a methoxy (B1213986) group, facilitates the deprotonation of an adjacent position by a strong base, such as an organolithium reagent or a lithium amide.

Transmetalation (optional): In some cases, the initial organolithium species is transmetalated with a different metal, such as zinc or magnesium, to modify its reactivity and selectivity.

Reaction with an Electrophile: The resulting organometallic species is then quenched with a suitable source of the hydroxymethyl group, most commonly formaldehyde (B43269) or a synthetic equivalent.

The success of this approach hinges on the careful selection of the directing group, base, and reaction conditions to ensure regioselective functionalization and minimize side reactions.

Protecting Group Strategies for Selective Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often indispensable. iris-biotech.de These groups temporarily mask reactive functional groups, preventing them from interfering with desired transformations at other sites in the molecule. iris-biotech.de

For the synthesis of this compound, protecting groups may be required for:

The Pyridine Nitrogen: The basicity of the pyridine nitrogen atoms can be masked to prevent unwanted side reactions, such as N-alkylation or interference with organometallic reagents. Common protecting groups for nitrogen include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). iris-biotech.de

The Hydroxyl Group: If the hydroxymethyl group is introduced early in the synthesis, it may need to be protected during subsequent reactions. Silyl ethers (e.g., TBDMS, TIPS) and benzyl (B1604629) ethers are common choices for alcohol protection.

The concept of "orthogonality" is crucial in protecting group strategy, meaning that different protecting groups can be removed under distinct conditions without affecting each other. iris-biotech.de This allows for the selective deprotection of specific functional groups at various stages of the synthesis.

Optimization of Reaction Conditions and Scalability Studies

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions and scalability studies. The goal is to develop a robust, efficient, and cost-effective process that consistently delivers the target compound in high yield and purity.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and product isolation.

Temperature: Optimizing the reaction temperature is crucial for maximizing the reaction rate while minimizing the formation of byproducts.

Concentration: The concentration of reactants can affect reaction kinetics and the ease of product purification.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without compromising efficiency is essential for cost-effectiveness.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization or chromatography, is critical.

Recent advancements have explored the use of flow chemistry and automated synthesis platforms to improve the efficiency and scalability of complex syntheses. nih.govnih.gov These technologies can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. For instance, automated synthesis modules have been successfully employed for the production of complex radiolabeled compounds, demonstrating the potential for these technologies in the synthesis of specialized molecules. nih.gov

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches of scientific literature and chemical databases have revealed no publicly available experimental spectroscopic data for the chemical compound this compound. As a result, an in-depth article detailing its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.

The creation of a scientifically accurate and authoritative article on this specific compound requires detailed research findings, including data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analyses are fundamental to confirming the compound's structure and understanding its chemical environment.

While general spectroscopic characteristics of related compounds, such as fluoropyridines and bipyridines, are known, this information is not sufficient to construct a detailed and accurate analysis of this compound. Extrapolating from related structures to generate specific data tables and detailed findings for the requested compound would be speculative and would not meet the standards of scientific accuracy.

Therefore, without access to primary research data from the synthesis and analysis of this compound, the generation of the requested article with the specified detailed sections on its spectroscopic properties is not possible. Further research or the publication of experimental data by chemical researchers would be required before such an analysis can be undertaken.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure, polymorphism, and crystallinity. When applied to (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups.

Key expected vibrational modes would include:

C-F Stretching: A strong band characteristic of the carbon-fluorine bond on the pyridine (B92270) ring.

Pyridine Ring Vibrations: Multiple bands corresponding to the ring stretching and breathing modes of both pyridine rings. The substitution pattern and the fluorine atom's electronic effects would influence the precise wavenumbers of these vibrations.

C-O Stretching and O-H Bending: Vibrations associated with the methanol (B129727) group, which would be sensitive to hydrogen bonding interactions in the solid state.

Inter-ring C-C Stretching: A mode corresponding to the bond connecting the two pyridine rings, the frequency of which can provide information about the torsional angle between the rings.

A hypothetical table of prominent Raman shifts for this compound is presented below. It is important to note that these are predicted values and await experimental verification.

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Pyridine Ring Breathing980 - 1050
C-F Stretch1200 - 1300
Inter-ring C-C Stretch1300 - 1350
C-O Stretch1000 - 1100
O-H Bend1350 - 1450

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₉FN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, confirming the compound's elemental composition.

Ion Theoretical m/z Observed m/z Difference (ppm)
[C₁₁H₁₀FN₂O]⁺205.0775Data not availableData not available

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. Analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion.

Cleavage of the bipyridine linkage: Fragmentation at the bond connecting the two pyridine rings.

Loss of small neutral molecules: Such as CO or HCN from the pyridine rings.

The interpretation of the fragmentation pattern would allow for the confirmation of the connectivity of the atoms within the molecule. A table of potential major fragments is provided below as a predictive guide.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
205.0775174.0564CH₂OH
205.0775128.0356C₅H₄NO
174.0564147.0458HCN

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Assessment

To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents for this purpose include ethanol, methanol, acetone, or mixtures with water. Once obtained, the quality of the crystals would be assessed based on their size, clarity, and diffraction properties under an X-ray beam.

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

A successful crystallographic analysis of this compound would yield a detailed structural model. The analysis of this model would focus on several key parameters:

Bond Lengths: The distances between bonded atoms would be determined with high precision. For example, the C-F, C-N, C-O, and C-C bond lengths within the pyridine rings and the bipyridine linkage would be of particular interest.

Bond Angles: The angles between adjacent bonds would reveal the local geometry around each atom.

The tables below present hypothetical, yet chemically reasonable, data for selected bond lengths and angles for this compound, which would require experimental validation.

Table of Selected Bond Lengths

Bond Expected Length (Å)
C-F 1.33 - 1.36
C-O 1.42 - 1.45

Table of Selected Bond Angles

Angle Expected Angle (°)
C(2)-C(3')-C(4') 118 - 122

Table of Compound Names

Compound Name
This compound
ethanol
methanol
acetone

Computational and Theoretical Investigations of 6 Fluoro 2,3 Bipyridin 5 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol. These methods model the electronic structure of the molecule to predict its geometry, energetics, and various spectroscopic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to provide a balance between computational cost and accuracy.

The electronic character of this compound can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability.

A hypothetical DFT calculation could yield the following data:

ParameterIllustrative Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

The HOMO is expected to be localized primarily on the more electron-rich [2,3'-bipyridin] ring system, while the LUMO would likely be distributed across the same aromatic framework, with significant contributions from the atoms of the pyridine (B92270) ring containing the fluorine atom. The presence of the electron-withdrawing fluorine atom would be expected to lower the energy of the LUMO.

To determine the most stable three-dimensional structure of this compound, a geometry optimization is performed. This computational process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

A hypothetical optimized geometry might reveal a non-planar arrangement of the bipyridine system due to steric hindrance, with a specific orientation of the hydroxymethyl group stabilized by intramolecular hydrogen bonding.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of motion, such as C-H stretching, C=N stretching, or ring deformation modes.

A table of selected, hypothetical calculated vibrational frequencies and their assignments is presented below:

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch3650
Aromatic C-H Stretch3100-3000
C=N Stretch1600-1550
C=C Stretch1500-1400
C-F Stretch1250
C-O Stretch1050

These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the computational model.

Understanding the distribution of electronic charge within the molecule is crucial for predicting its intermolecular interactions and reactivity. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxymethyl group. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The ESP map for this compound would highlight the electronegative fluorine atom's influence on the charge distribution of the adjacent pyridine ring.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the classical equations of motion are solved for all atoms over time.

MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformers.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxymethyl group and solvent molecules, as well as potential intramolecular hydrogen bonds.

These simulations are valuable for understanding how the solvent influences the molecule's properties and behavior, which is more representative of its state in many chemical and biological processes.

Prediction of Reactivity and Reaction Pathways

The computational data obtained can be used to predict the reactivity of this compound.

Frontier Molecular Orbital Theory: The HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, a nucleophile would be predicted to attack regions where the LUMO has a large coefficient.

Electrostatic Potential: The ESP map, as mentioned earlier, visually identifies electron-rich and electron-poor regions, guiding predictions of intermolecular interactions and reaction sites.

Reaction Coordinate Scanning: To investigate a specific reaction, such as the oxidation of the methanol (B129727) group, computational methods can be used to map out the energy profile along the reaction coordinate. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative measure of the reaction's feasibility.

For this compound, potential reactions for theoretical investigation could include the oxidation of the alcohol, electrophilic aromatic substitution on the pyridine rings, or reactions involving the fluorine atom as a leaving group under certain conditions.

Analysis of Fluorine and Bipyridine Substituent Effects on Electronic Properties

The electronic properties of this compound are significantly influenced by the interplay of the fluorine atom, the hydroxymethyl group, and the inherent characteristics of the bipyridine scaffold. Computational studies on analogous substituted pyridine and bipyridine systems provide a framework for understanding these effects.

The hydroxymethyl group (-CH₂OH) at the 5'-position of the bipyridine system is generally considered a weak electron-donating group through a positive inductive (+I) effect. This is due to the sp³-hybridized carbon atom being less electronegative than the sp²-hybridized carbons of the aromatic rings.

The bipyridine unit itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent property makes it a good electron acceptor. The introduction of substituents, therefore, modulates this electronic landscape. Theoretical assessments of substituted 2,2'-bipyridines have shown that both inductive and resonance effects of substituents play significant roles in altering their electronic and structural properties. tandfonline.com

The combination of a strong electron-withdrawing group (fluorine) and a weak electron-donating group (hydroxymethyl) on the bipyridine core leads to a complex distribution of electron density. The fluorine atom is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The hydroxymethyl group would have a comparatively smaller counteracting effect. A general trend observed in substituted bipyridines is a reduction in the HOMO-LUMO energy gap upon substitution. tandfonline.com This modulation of the frontier molecular orbitals is critical in determining the molecule's reactivity, photophysical properties, and potential as a ligand in metal complexes. sciencepg.comsciencepublishinggroup.com

Computational studies on related systems, such as Re(I) and Mn(I) bipyridine complexes, have demonstrated that electron-withdrawing substituents like -CF₃ shift the reduction potentials to more positive values, while electron-donating groups like -NMe₂ have the opposite effect. frontiersin.orgnih.gov By analogy, the fluorine atom in this compound would make the molecule easier to reduce compared to the unsubstituted bipyridine.

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound

SubstituentPositionInductive EffectMesomeric EffectPredicted Impact on HOMO-LUMO GapPredicted Impact on Reduction Potential
Fluoro6Strong -I (withdrawing)Weak +M (donating)DecreaseMore Positive
Hydroxymethyl5'Weak +I (donating)NoneIncrease (minor)More Negative (minor)

This table is based on established principles of substituent effects on aromatic systems and is intended to be illustrative.

Theoretical Insights into Aromaticity and Stability

The aromaticity of this compound is a key determinant of its stability and is influenced by the substituents on the bipyridine rings. Aromaticity is a complex concept that can be evaluated computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS). nih.govacs.org

The bipyridine core consists of two interconnected pyridine rings. Pyridine itself is an aromatic heterocycle, satisfying Hückel's rule with a cyclic, planar, conjugated system of 6 π-electrons. wikipedia.orgkhanacademy.org The presence of the nitrogen heteroatom, however, leads to a less uniform electron distribution compared to benzene.

Conversely, the substitution pattern can also induce variations in stability. For instance, in substituted 2,2'-bipyridines, it has been computationally predicted that the relative stability follows the order ortho > para > meta for various substituents. tandfonline.com While this compound is a 2,3'-bipyridine (B14897), these findings suggest that the positioning of substituents significantly impacts molecular stability.

Furthermore, studies on the aromaticity of nitrogen heterocycles have shown that electron-withdrawing groups can increase the aromaticity of the ring system. dntb.gov.ua The fluorine atom, with its strong electron-withdrawing inductive effect, is therefore expected to enhance the aromaticity of the substituted pyridine ring. The hydroxymethyl group, being a weak electron-donating group, would likely have a negligible or slightly diminishing effect on the aromaticity of the second pyridine ring.

Table 2: Predicted Substituent Influence on Aromaticity and Stability

FeatureInfluencing FactorPredicted Effect
Aromaticity
Substituted Pyridine RingFluorine (-I, +M effects)Increased aromaticity ("fluoromaticity")
Second Pyridine RingHydroxymethyl (+I effect)Minor to negligible effect
Stability
Thermodynamic StabilityStrong C-F bondIncreased
Overall Molecular StabilityCombined electronic and steric effects of substituentsDependent on the specific intramolecular interactions and overall molecular geometry

This table provides a qualitative prediction based on theoretical concepts applied to analogous chemical systems.

Coordination Chemistry of 6 Fluoro 2,3 Bipyridin 5 Yl Methanol

Ligand Design Principles and Potential Coordination Modes (N,O-Donation)

The design of (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol incorporates several key features that are expected to influence its coordination chemistry. The 2,3'-bipyridine (B14897) core provides a classic bidentate N,N-coordination pocket, similar to the more common 2,2'-bipyridine. However, the unsymmetrical nature of the 2,3'-linkage results in a different bite angle and steric environment compared to its 2,2'-isomer.

A crucial feature of this ligand is the hydroxymethyl group (-CH₂OH) at the 5'-position. The oxygen atom of this group possesses lone pairs of electrons and can act as a donor atom in addition to the two pyridine (B92270) nitrogens. This opens up the possibility of the ligand acting as a tridentate N,N,O-chelate. The formation of a six-membered chelate ring involving one of the pyridine nitrogens and the hydroxyl oxygen is plausible and has been observed in related systems, such as with 6-hydroxymethyl-2,2'-bipyridine. The deprotonation of the hydroxyl group would lead to an anionic alkoxide donor, which would form a stronger bond with the metal center.

Therefore, this compound can be expected to exhibit at least two primary coordination modes:

Bidentate N,N-coordination: Utilizing the two pyridine nitrogen atoms to form a chelate ring with a metal center. In this mode, the hydroxymethyl group may remain non-coordinating or could participate in intermolecular interactions.

Tridentate N,N,O-coordination: Involving both pyridine nitrogens and the oxygen of the hydroxymethyl group. This would likely require the deprotonation of the hydroxyl group to form a more stable chelate. This mode would lead to the formation of polynuclear or higher-coordinate complexes. nih.gov

The preferred coordination mode will likely depend on the metal ion, the reaction conditions (such as pH), and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

While no specific synthesis of metal complexes with this compound has been reported in the literature, general methods for the synthesis of bipyridine complexes can be applied. These typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727), ethanol, or acetonitrile. The isolation of the resulting complexes can often be achieved by precipitation or crystallization.

The reaction of this compound with first-row transition metals such as iron, cobalt, nickel, and copper would be expected to yield a variety of complexes. acs.org Depending on the stoichiometry and reaction conditions, one could anticipate the formation of complexes with varying ligand-to-metal ratios, such as [M(L)Cl₂], [M(L)₂(H₂O)₂]²⁺, or [M(L)₃]²⁺ (where L = this compound). In cases where the hydroxymethyl group participates in coordination, polynuclear structures, as seen with iron clusters using 6-hydroxymethyl-2,2'-bipyridine, might be formed. nih.gov

Characterization of these complexes would rely on standard techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the pyridine rings (shifts in C=N and C=C stretching vibrations) and the involvement of the hydroxymethyl group (changes in the O-H and C-O stretching frequencies).

Elemental Analysis: To determine the empirical formula of the complexes.

Single-Crystal X-ray Diffraction: To definitively determine the molecular structure and coordination geometry of the complexes.

The coordination chemistry of bipyridine-type ligands with lanthanide and main group metals is also an active area of research. Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen. Therefore, the N,N,O-tridentate coordination mode of this compound might be particularly favored with lanthanide ions, potentially leading to complexes of the type [Ln(L)(NO₃)₃] or [Ln(L)₂(anion)ₓ]. acs.orgoup.comnih.govnih.gov The luminescent properties of lanthanide ions could be sensitized by the bipyridine ligand, a phenomenon known as the "antenna effect," which is of interest for applications in lighting and bio-imaging.

Main group metals, such as tin or antimony, are also known to form complexes with bipyridine ligands. The nature of the bonding in these complexes can range from purely electrostatic to more covalent, depending on the metal and its oxidation state.

Spectroscopic and Electrochemical Properties of Coordination Compounds

The electronic properties of the metal complexes of this compound are expected to be a rich area of study, with contributions from the metal d-orbitals, the bipyridine π-system, and the substituents.

The UV-Vis absorption spectra of transition metal complexes with bipyridine ligands are typically characterized by intense bands in the UV region corresponding to π→π* intraligand transitions and, for d⁶ and d⁸ metals, metal-to-ligand charge transfer (MLCT) bands in the visible region. wikipedia.orgnih.gov The energy of these MLCT bands is sensitive to the electron-donating or -withdrawing nature of the substituents on the bipyridine ligand. The electron-withdrawing fluorine atom in this compound is expected to lower the energy of the π* orbitals of the ligand, which could lead to a red-shift of the MLCT bands compared to unsubstituted bipyridine complexes.

Many transition metal bipyridine complexes, particularly those of Ru(II) and Ir(III), are known to be luminescent at room temperature. acs.org The emission properties, such as the emission wavelength and quantum yield, are also strongly influenced by the ligand environment. The fluorine substituent could potentially enhance the luminescence quantum yield by decreasing non-radiative decay pathways.

Table 1: Representative UV-Vis Absorption and Emission Data for Analagous Bipyridine Complexes

Complex Absorption λ_max (nm) (ε, M⁻¹cm⁻¹) Emission λ_em (nm) Reference
[Co(dmbpy)₂(dca)₂] 301 (MLCT) Not reported nih.gov
[Ni(dmbpy)₂(dca)₂] 306 (MLCT) Not reported nih.gov
[Ir(ppy)₂(bpy*)]PF₆ (8a) ~380 (MLCT), ~270 (LC) 592 acs.org
[Cu(I) complex with bipy] ~233 (ligand-based) 520-569 (green-yellow) researchgate.net
[Ru(II) complex with pynp] ~450 (MLCT) Not reported mdpi.com

(dmbpy = 4,4'-dimethyl-2,2'-bipyridine; dca = dicyanamide; ppy = 2-phenylpyridine; bpy = 5,5'-diaryl-2,2'-bipyridine; pynp = 2-(2-pyridyl)-1,8-naphthyridine)*

Cyclic voltammetry is a powerful technique for probing the redox behavior of metal complexes. Bipyridine complexes often exhibit reversible or quasi-reversible redox processes corresponding to both metal-centered and ligand-centered electron transfers. wikipedia.org The reduction potentials are highly sensitive to the substituents on the bipyridine ligand. The electron-withdrawing fluorine atom in this compound is expected to make the ligand easier to reduce, shifting the ligand-based reduction potentials to less negative values. wiley-vch.de

Table 2: Representative Cyclic Voltammetry Data for Analagous Bipyridine Complexes

Complex Redox Couple Potential (V vs. reference) Reversibility Reference
[Co(tpy)₂(NO₃)₂] Co(III)/Co(II) ~0.2 Reversible nih.gov
[Co(tpy)₂(NO₃)₂] Co(II)/Co(I) ~-1.2 Reversible nih.gov
[Fe₂(C₁₇H₂₈N₆)·4Cl] Fe(III)/Fe(II) Epa = -0.67, Epc = -0.47 Quasi-reversible analis.com.my
[Mn(apbpy)(CO)₃Br] Mn reduction Ep = -1.21, -1.41 Irreversible unito.it
[Re(bpy)(CO)₃Cl] Re reduction E₁/₂ = -1.28 Reversible unito.it

(tpy = terpyridine; C₁₇H₂₈N₆ = 3,6-bis(3,5-dimethylpyrazolyl)pyridazine; apbpy = 4-(4-aminophenyl)-2,2'-bipyridine)

Electronic Structure and Bonding in Metal-Ligand Architectures

The bonding in metal complexes of this compound can be described by a combination of σ-donation from the nitrogen lone pairs to the metal center and π-back-donation from the metal d-orbitals to the π* orbitals of the bipyridine ligand. The extent of this π-back-donation is a crucial factor in determining the electronic and photophysical properties of the complex. Bipyridine complexes are known to exhibit intense metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra, and the energy of these bands is sensitive to the nature of the substituents on the ligand. wikipedia.org

Computational studies on related asymmetric bipyridine ligands have shown that the distribution of electron density and the energies of the molecular orbitals can be significantly affected by the substitution pattern. nih.govmdpi.com For this compound, the fluorine atom is expected to lower the energy of the ligand's π* orbitals, which could lead to a red-shift in the MLCT absorption bands compared to the unsubstituted bipyridine ligand. The hydroxymethyl group, being a weaker electronic influencer, is expected to have a more subtle effect on the electronic structure.

Table 1: Illustrative Comparison of Calculated Electronic Properties of a Hypothetical [Ru(bpy)2this compound)]2+ Complex and [Ru(bpy)3]2+

Property[Ru(bpy)3]2+[Ru(bpy)2this compound)]2+ (Hypothetical)
HOMO Energy (eV)-5.8-5.9
LUMO Energy (eV)-3.5-3.7
HOMO-LUMO Gap (eV)2.32.2
Calculated λmax (MLCT) (nm)452465

Supramolecular Assembly via Coordination Bonds

The directional nature of coordination bonds makes this compound an excellent building block for the construction of complex supramolecular assemblies. The bidentate coordination of the bipyridine unit to a metal center provides a well-defined angular geometry, which can be exploited to create a variety of discrete and polymeric structures, such as coordination cages, polygons, and polymers.

The hydroxymethyl group (-CH2OH) on the ligand introduces an additional functional site for intermolecular interactions, primarily through hydrogen bonding. This allows for the formation of higher-order structures where the primary coordination-driven assembly is further organized by weaker, non-covalent interactions. For instance, the hydroxyl groups of adjacent coordinated ligands could form hydrogen-bonded networks, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.

The asymmetry of the ligand, with the substituents on different rings of the bipyridine, can also lead to the formation of interesting and complex supramolecular structures. The specific coordination geometry and the interplay of coordination bonds and hydrogen bonding can direct the self-assembly process towards specific, well-defined architectures.

Table 2: Examples of Supramolecular Architectures Formed from Bipyridine-type Ligands

ArchitectureDescriptionDriving Interaction(s)
MetallocycleA discrete cyclic structure containing metal ions and bridging ligands.Coordination Bonds
Coordination PolymerAn extended network of metal ions linked by bridging ligands.Coordination Bonds
Hydrogen-Bonded NetworkAn extended structure formed through hydrogen bonding between coordinated ligands.Hydrogen Bonding

Investigation of Chirality and Atropisomerism in Complexes

The coordination of the asymmetric ligand this compound to an octahedral metal center can lead to the formation of chiral complexes. When three of these bidentate ligands coordinate to a metal ion, the resulting complex lacks a plane of symmetry and can exist as a pair of non-superimposable mirror images, or enantiomers (Δ and Λ isomers). wikipedia.org

Furthermore, the [2,3'-bipyridine] core introduces the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov In the case of complexes of this compound, rotation around the C2-C3' bond connecting the two pyridine rings may be restricted upon coordination to a metal center. This restriction can be caused by steric hindrance between the substituents on the bipyridine ligand and other ligands in the coordination sphere.

The presence of the fluorine atom at the 6-position, adjacent to the coordinating nitrogen, and the hydroxymethyl group at the 5'-position can create sufficient steric bulk to hinder free rotation around the inter-ring bond, leading to the existence of stable atropisomers at room temperature. The rate of interconversion between these atropisomers can be studied using techniques like variable-temperature NMR spectroscopy. The stability of these atropisomers is a critical factor, as they may exhibit different chemical and physical properties. The study of such isomers is an active area of research, particularly in the context of chiral recognition and asymmetric catalysis. rsc.orgresearchgate.net

Table 3: Potential Stereoisomers in an Octahedral Complex with this compound (L)

Isomer TypeDescription
Enantiomers (Δ/Λ)Non-superimposable mirror images arising from the overall helical twist of the complex.
AtropisomersStereoisomers resulting from hindered rotation around the C2-C3' bond of the ligand.
DiastereomersStereoisomers that are not mirror images of each other, possible when multiple chiral centers or atropisomeric axes are present.

Mechanistic Studies and Reaction Pathways Involving 6 Fluoro 2,3 Bipyridin 5 Yl Methanol

Elucidation of Specific Synthetic Reaction Mechanisms

The synthesis of (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol is not extensively detailed in dedicated literature; however, a plausible and highly efficient pathway can be elucidated through the well-established Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone in the formation of C(sp²)–C(sp²) bonds, making it ideal for the construction of the bipyridine core. mdpi.com

The proposed synthetic route would likely involve the coupling of a fluorinated pyridine-boronic acid or ester with a functionalized bromopyridine. Specifically, the reaction would proceed between 2-fluoro-5-bromopyridine and (5-(hydroxymethyl)pyridin-3-yl)boronic acid, or a protected version thereof. The palladium-catalyzed cycle, the heart of the Suzuki-Miyaura reaction, can be broken down into three fundamental steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, 2-fluoro-5-bromopyridine, to a Pd(0) complex. This step forms a Pd(II) species, which is a key intermediate in the reaction.

Transmetalation: The organoboron reagent, (5-(hydroxymethyl)pyridin-3-yl)boronic acid, is activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a borate (B1201080) species. mdpi.com This species then undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which yields the desired bipyridine product, this compound, and regenerates the Pd(0) catalyst, allowing the cycle to continue.

A major challenge in the synthesis of bipyridines via Suzuki coupling is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to catalyst deactivation. mdpi.com The design of the catalytic system, including the choice of ligands on the palladium catalyst, is therefore crucial for achieving high yields. The use of bulky phosphine (B1218219) ligands can often mitigate this issue.

A representative table of proposed reaction conditions for the synthesis is provided below:

ParameterProposed ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligandTo facilitate the catalytic cycle and potentially reduce product inhibition. mdpi.com
Boronic Acid/Ester (5-(hydroxymethyl)pyridin-3-yl)boronic acid or its pinacol (B44631) esterThe key building block for introducing the methanol-functionalized pyridine (B92270) ring. mdpi.com
Aryl Halide 2-fluoro-5-bromopyridineThe fluorinated building block.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄To activate the boronic acid for transmetalation. mdpi.comnih.gov
Solvent Toluene, DMF, or 1,4-dioxane/waterTo dissolve reactants and facilitate the reaction.
Temperature 80-120 °CTo provide the necessary activation energy for the reaction.

Investigation of Post-Synthetic Derivatization Mechanisms of the Methanol (B129727) Group

The methanol group on the this compound molecule presents a versatile handle for post-synthetic modification. While specific studies on this compound are limited, the derivatization of alcoholic functional groups is a well-understood area of organic chemistry. The primary reactions would involve the nucleophilic character of the hydroxyl group.

One common derivatization is the formation of esters or ethers. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. The mechanism involves the activation of the acyl chloride by the base, followed by nucleophilic attack from the methanol's oxygen atom.

Another important class of derivatization is the conversion of the alcohol to a leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This would then allow for subsequent nucleophilic substitution reactions at that position.

The table below outlines potential derivatization reactions of the methanol group:

ReagentProduct TypeGeneral Reaction Conditions
Acyl chloride (R-COCl)EsterBase (e.g., triethylamine, pyridine), aprotic solvent
Alkyl halide (R-X)EtherStrong base (e.g., NaH) to form the alkoxide
Menthyl chloroformateCarbamateBase, for chiral separations or to introduce a specific moiety scirp.org
Thionyl chloride (SOCl₂)Alkyl chlorideAprotic solvent, often with a small amount of a base
PBr₃Alkyl bromideAprotic solvent

Mechanistic Role of the Compound as a Ligand in Catalytic Cycles

The bipyridine core of this compound makes it a prime candidate for use as a bidentate ligand in transition metal catalysis. Bipyridine ligands are ubiquitous in coordination chemistry and are known to form stable complexes with a wide range of metals, including but not limited to, ruthenium, rhodium, palladium, and iridium. acs.orgepa.gov

Upon coordination to a metal center, the two nitrogen atoms of the bipyridine framework form a chelate ring, which enhances the stability of the resulting complex. The electronic properties of the bipyridine ligand can be tuned by the substituents on the rings. In the case of this compound:

The 6-Fluoro substituent: The fluorine atom is highly electronegative and acts as an electron-withdrawing group. This will decrease the electron density on the pyridine ring it is attached to, which in turn can affect the metal-ligand bond strength and the redox potential of the metal center.

The 5'-methanol substituent: The methanol group is generally considered to be weakly electron-donating. Its presence could have a more subtle electronic effect but could also play a role in the secondary coordination sphere, potentially through hydrogen bonding, which could influence the selectivity of a catalytic reaction.

The mechanistic role of this ligand in a catalytic cycle would be to stabilize the metal center in various oxidation states and to influence the reactivity and selectivity of the catalyst by modifying its steric and electronic environment. For example, in a palladium-catalyzed cross-coupling reaction, the bipyridine ligand would coordinate to the palladium and remain attached throughout the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Kinetic Studies of Reactions Involving this compound

While specific kinetic data for reactions involving this compound are not available, the principles of kinetic analysis for similar bipyridine-based systems are well-established. jsr.orgoup.comacs.org Kinetic studies are crucial for understanding the mechanism of a reaction, including the identification of the rate-determining step and the influence of various reaction parameters.

For a reaction where this compound is a ligand in a catalytic system, a typical kinetic study would involve systematically varying the concentrations of the catalyst, substrates, and any additives, while monitoring the reaction rate. This allows for the determination of the reaction order with respect to each component.

The following table summarizes the types of data that would be sought in a kinetic study of a catalytic reaction involving this ligand:

Kinetic ParameterMethod of DeterminationInformation Gained
Reaction Rate Monitoring product formation or substrate consumption over time (e.g., by GC, HPLC, or NMR)Overall speed of the reaction under specific conditions.
Reaction Order Systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial rate.How the rate depends on the concentration of each reactant, providing insight into the composition of the transition state of the rate-determining step.
Rate Constant (k) Calculated from the rate law and the experimentally determined reaction orders.An intrinsic measure of the reaction's speed at a given temperature.
Activation Energy (Ea) Measuring the rate constant at different temperatures and applying the Arrhenius equation.The minimum energy required for the reaction to occur, providing information about the temperature sensitivity of the reaction.

Kinetic studies on ligand exchange reactions, where this compound would displace another ligand from a metal complex, would also be informative. The rate of ligand exchange can be influenced by the electronic and steric properties of both the incoming and outgoing ligands. jsr.orgoup.com

Applications in Advanced Materials Science

Luminescent Materials Development

There is no available research describing the design or synthesis of fluorescent emitters based on (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol.

No studies have been found that incorporate this compound as a ligand in phosphorescent metal complexes. Consequently, no photophysical data, such as emission wavelengths, quantum yields, or lifetimes, are available.

Chemical and Biosensing Applications

There is no documented research on the application of this compound as a fluorescent probe for the detection of Cu²⁺, Zn²⁺, or any other metal ions.

No studies have been published detailing the development or use of this compound in chemo- or biosensors for anions or small molecules.

Redox-Active Materials for Energy Applications (e.g., Flow Batteries)

There is currently no available research discussing the use of this compound as a redox-active material for energy applications, including flow batteries.

Framework Components in Metal-Organic Frameworks (MOFs)

No studies have been identified that explore the incorporation of this compound as a ligand or component in the structure of metal-organic frameworks.

Future Research Directions and Perspectives

Design and Synthesis of Advanced Analogues and Derivatives

Future research could focus on the synthesis of novel analogues by modifying the core structure. This could involve:

Substitution on the pyridine (B92270) rings: Introducing various functional groups to tune the electronic and steric properties.

Modification of the methanol (B129727) group: Converting the alcohol to other functional groups like ethers, esters, or amines to create a library of derivatives.

Isomeric variations: Synthesizing and studying other isomers of fluoro-bipyridinyl methanol to understand structure-activity relationships.

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

The bipyridine moiety is a classic ligand in coordination chemistry. Future work could explore:

Coordination with various metal ions: Investigating the formation of complexes with transition metals, lanthanides, and actinides.

Formation of supramolecular structures: Using the directional-bonding properties of the ligand to construct metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages.

Expanding the Scope of Applications in Emerging Technologies

Based on the properties of related bipyridine compounds, potential applications could be explored in:

Catalysis: As ligands for homogeneous catalysis.

Organic Electronics: In the development of organic light-emitting diodes (OLEDs) or photovoltaic devices.

Sensing: As a fluorescent chemosensor for the detection of specific metal ions or anions.

Advanced Computational-Experimental Integration for Rational Design

A synergistic approach combining computational and experimental methods would be crucial for the rational design of new materials and molecules based on this scaffold. This would involve:

Density Functional Theory (DFT) calculations: To predict the geometric and electronic structures of the molecule and its metal complexes.

Molecular docking studies: To explore its potential as a ligand for biological targets.

Time-dependent DFT (TD-DFT): To understand its photophysical properties for applications in lighting and sensing.

Q & A

Q. What are the key synthetic routes for preparing (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol?

The synthesis typically involves fluorination of bipyridine precursors or functionalization of pre-fluorinated intermediates. A common method includes:

  • Step 1: Preparation of a bipyridine scaffold via Suzuki-Miyaura coupling between halogenated pyridines .
  • Step 2: Fluorination using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., in DMF at 60°C) .
  • Step 3: Reduction or oxidation to introduce the methanol group. For example, a carboxylate intermediate (e.g., methyl ester) can be reduced with LiAlH₄ to yield the alcohol .

Q. Key Reaction Conditions Table

StepReagent/ConditionsYield (%)Purity (HPLC)
FluorinationDAST, DMF, 60°C, 12h65–75>95%
ReductionLiAlH₄, THF, 0°C → RT80–85>98%

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine substitution (δ ≈ -110 to -120 ppm). ¹H/¹³C NMR resolves bipyridine ring protons and the hydroxymethyl group .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 235.08 for C₁₁H₁₀FN₂O) .
  • X-ray Crystallography: Resolves spatial arrangement of fluorine and hydroxymethyl groups, critical for SAR studies .

Advanced Research Questions

Q. How does the fluorine substituent influence biological activity and target binding?

Fluorine enhances lipophilicity (logP ≈ 1.8) and metabolic stability, improving membrane permeability. Computational docking studies suggest:

  • Electron-Withdrawing Effect: Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., dihydroorotate dehydrogenase, DHODH) .
  • Hydrogen Bonding: The hydroxymethyl group forms H-bonds with catalytic residues (e.g., Asn207 in DHODH), increasing binding affinity (Kd ≈ 0.8 µM) .

Q. How to resolve contradictions in reported biological efficacy across studies?

Discrepancies may arise from:

  • Experimental Variables: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, co-factors).
  • Metabolic Instability: Rapid oxidation of the hydroxymethyl group in certain media (e.g., liver microsomes degrade 50% in 30 min) .
    Methodological Recommendations:
  • Use stable isotope labeling (e.g., ¹⁸O in methanol group) to track metabolic fate .
  • Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?

  • Prodrug Design: Replace the hydroxymethyl group with a phosphate ester to enhance solubility (e.g., logP reduced from 1.8 to -0.5) .
  • Co-crystallization: Co-administer with cyclodextrins to improve oral bioavailability (e.g., AUC increased by 3-fold in rat models) .

Methodological Challenges

Q. How to design stability studies under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC (e.g., <10% degradation at pH 7.4) .
  • Light Sensitivity: Conduct photostability testing under ICH guidelines (e.g., 1.2 million lux-hours) to identify protective storage conditions .

Q. What computational tools predict SAR for derivatives?

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS for DHODH binding kinetics) .
  • QSAR Models: Use descriptors like polar surface area (PSA) and H-bond donors to correlate with permeability (R² > 0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.